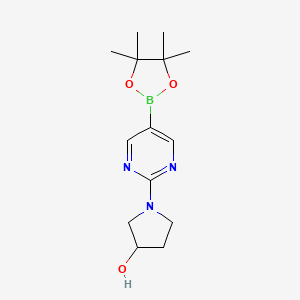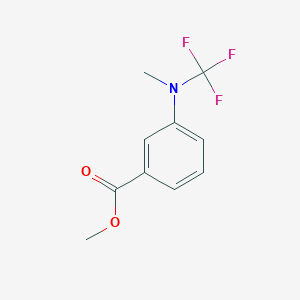
2-Hydroxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylbenzenesulfonamide typically involves the sulfonation of 3-methylphenol (m-cresol) followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Reacting 3-methylphenol with sulfuric acid to form 3-methylbenzenesulfonic acid.
Amidation: Converting the sulfonic acid to the sulfonamide by reacting it with ammonia or an amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-3-methylbenzenesulfonic acid.
Reduction: Formation of this compound derivatives with reduced sulfonamide groups.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, leading to its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-2-methylbenzenesulfonamide
- 4-Hydroxy-3-methylbenzenesulfonamide
- 2-Amino-3-methylbenzenesulfonamide
Comparison: 2-Hydroxy-3-methylbenzenesulfonamide is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
82020-58-4 |
|---|---|
Molekularformel |
C7H9NO3S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
2-hydroxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI-Schlüssel |
KMHNQXRNMLOEII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)


![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)





